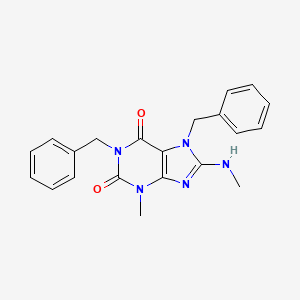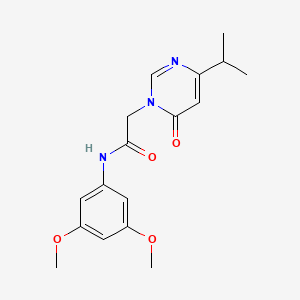
N-(3,5-dimethoxyphenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,5-dimethoxyphenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide, commonly known as DPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPA is a member of the acylpyrimidine class of compounds, which are known to exhibit a wide range of biological activities.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Chemistry and Material Science
One application area is in the synthesis of heterocyclic compounds, which are critical in the development of new materials and pharmaceuticals. Research has demonstrated the formation and structural determination of complex heterocyclic derivatives, such as pyrrolo[1,2-a]pyrimidines, through interactions with ketenes and other reagents, showcasing the importance of such compounds in exploring new chemical spaces (J. Banfield et al., 1987).
Radiopharmaceutical Development
Another significant application is in the development of radioligands for positron emission tomography (PET) imaging. Compounds derived from the pyrazolo[1,5-a]pyrimidineacetamide series, similar in structure to the compound , have been used as selective ligands for imaging brain receptors, aiding in the study of neurological diseases (F. Dollé et al., 2008).
Antimicrobial Agents
Research into pyrimidinone and oxazinone derivatives fused with thiophene rings has highlighted the antimicrobial potential of such compounds. Starting from different chemical precursors, a series of compounds with notable antibacterial and antifungal activities were synthesized, suggesting the role of N-(3,5-dimethoxyphenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide derivatives in developing new antimicrobial agents (A. Hossan et al., 2012).
Drug Design and Molecular Docking
The compound's framework has been utilized in synthesizing new chemical entities with potential anticancer activities. Molecular docking studies of synthesized derivatives targeting specific receptors have shown promising results, indicating the importance of such molecular scaffolds in drug discovery and development (Gopal Sharma et al., 2018).
Eigenschaften
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-(6-oxo-4-propan-2-ylpyrimidin-1-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c1-11(2)15-8-17(22)20(10-18-15)9-16(21)19-12-5-13(23-3)7-14(6-12)24-4/h5-8,10-11H,9H2,1-4H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPXPOGISBBODCI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=O)N(C=N1)CC(=O)NC2=CC(=CC(=C2)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[4-Oxo-3-(oxolan-2-ylmethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]propanoic acid](/img/structure/B2359559.png)
![2,5,5-Trimethyl-3,4,4a,10b-tetrahydro-2H,5H-pyrano[3,2-c]chromene](/img/structure/B2359561.png)

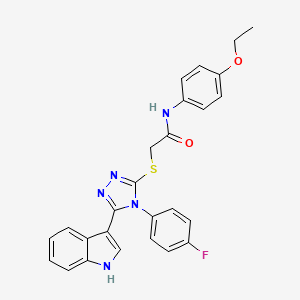
![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(oxolan-3-yl)methanone](/img/structure/B2359566.png)
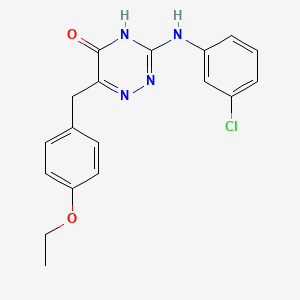
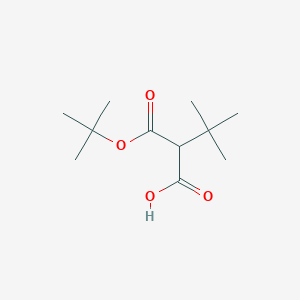
![N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}cyclohex-3-ene-1-carboxamide](/img/structure/B2359571.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-isopropyloxalamide](/img/structure/B2359572.png)
![Methyl 5-[(1-methylpiperidin-4-yl)amino]furan-2-carboxylate](/img/structure/B2359576.png)
![N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)-3-methylphenyl)propionamide](/img/structure/B2359577.png)
